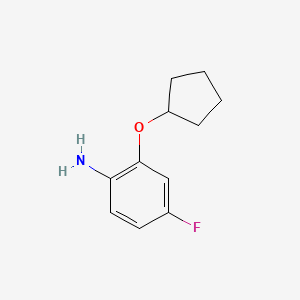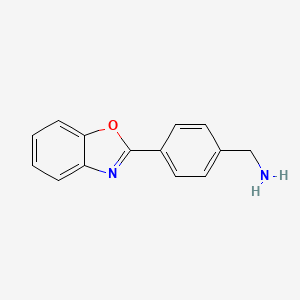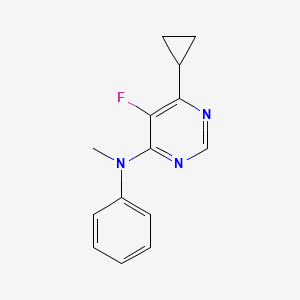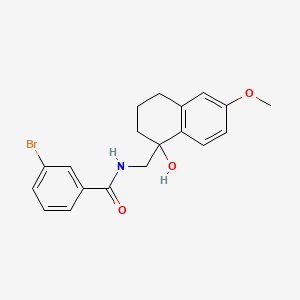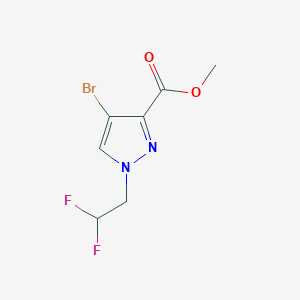amine CAS No. 1492317-53-9](/img/structure/B2861180.png)
[(2-Bromo-5-chlorophenyl)methyl](2-methylpropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
A study by Ji, Li, and Bunnelle (2003) explored the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex, highlighting the efficiency of this method in organic synthesis. The amination of 5-bromo-2-chloropyridine under these conditions resulted in high yields and excellent chemoselectivity, demonstrating the utility of bromo-chloro compounds in complex organic reactions (Jianguo Ji, Tao Li, W. Bunnelle, 2003).
Anticonvulsant Activity
Verma et al. (2004) synthesized Schiff bases of N-methyl and N-acetyl isatin derivatives with different aryl amines, including bromo-chlorophenyl derivatives, and screened them for anticonvulsant activities. Their findings suggest potential applications in developing new anticonvulsants (M. Verma, S. Pandeya, K. Singh, J. Stables, 2004).
Anticancer Evaluation
Kattimani et al. (2013) synthesized novel 1,2,4-triazolin-3-one derivatives, including those with chlorophenyl components, and evaluated their in vitro anticancer activity against various human tumor cell lines. Their study highlights the potential of such compounds in cancer therapy (P. Kattimani, R. Kamble, M. Kariduraganavar, Atukuri Dorababu, Raveendra K. Hunnur, 2013).
Synthesis and Characterization of Novel Compounds
Irrgang et al. (2007) reported the preparation of sterically demanding iminopyridine ligands through the condensation of bromopyridines, indicating the role of such compounds in developing new materials with potential applications in catalysis and polymerization (T. Irrgang, S. Keller, H. Maisel, W. Kretschmer, R. Kempe, 2007).
Antimicrobial and Cytotoxic Activities
Noolvi et al. (2014) synthesized a series of azetidine-2-one derivatives of 1H-benzimidazole, showcasing their antimicrobial and cytotoxic properties. The study demonstrates the potential of bromo-chlorophenyl derivatives in developing new antimicrobial agents (M. Noolvi, S. Agrawal, H. Patel, A. Badiger, Monika Gaba, Azit Zambre, 2014).
These studies collectively illustrate the broad spectrum of applications for (2-Bromo-5-chlorophenyl)methylamine derivatives in scientific research, ranging from catalysis and synthesis to potential therapeutic uses. The versatility of such compounds underscores their significance in advancing both fundamental and applied sciences.
Mecanismo De Acción
Target of Action
This compound is a relatively new chemical entity and its specific biological targets are still under investigation .
Mode of Action
It is hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Pharmacokinetics
The bioavailability of this compound, which is influenced by these properties, is also currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .
Propiedades
IUPAC Name |
N-[(2-bromo-5-chlorophenyl)methyl]-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClN/c1-8(2)6-14-7-9-5-10(13)3-4-11(9)12/h3-5,8,14H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKZIYQOTKFCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=CC(=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N'-[(1E)-[8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methylidene]benzohydrazide](/img/structure/B2861099.png)
![6-Amino-N-(4-methyl-1,3-thiazol-2-yl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2861101.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2861104.png)
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2861105.png)



![2,5-dimethyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2861112.png)

